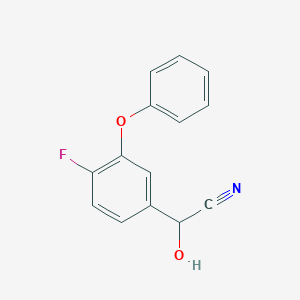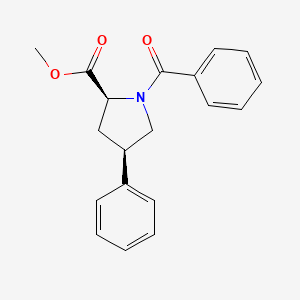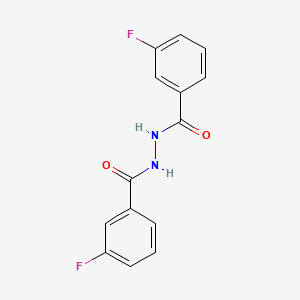
Diisopropylcyanamide-D7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisopropylcyanamide-D7 is a stable isotope reagent identified by the CAS number 70266-46-5. It is chemically known as this compound and has a molecular formula of C₇D₁₄N₂ with a molecular weight of 140.29 g/mol . This compound is used in various analytical method developments, method validations, and quality control applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diisopropylcyanamide-D7 can be synthesized through the reaction of disodium cyanamide with isopropyl halides under controlled conditions . The reaction typically involves the use of solvents such as tetrahydrofuran (THF) and requires a catalyst to facilitate the reaction. The reaction conditions include maintaining a low temperature to prevent side reactions and ensuring an inert atmosphere to avoid contamination .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity. The final product is then purified using techniques like distillation and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Diisopropylcyanamide-D7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, reduction may yield amines, and substitution may yield various alkylated derivatives .
Aplicaciones Científicas De Investigación
Diisopropylcyanamide-D7 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry for method development and validation.
Biology: Employed in the study of metabolic pathways and enzyme kinetics due to its stable isotope labeling.
Medicine: Utilized in the development of pharmaceuticals and in drug metabolism studies.
Industry: Applied in the production of specialty chemicals and in quality control processes.
Mecanismo De Acción
The mechanism of action of Diisopropylcyanamide-D7 involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a nucleophile, attacking electrophilic centers to form new bonds. In biological systems, it can be incorporated into metabolic pathways, allowing researchers to trace and study biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Diisopropylcyanamide: Similar in structure but lacks the deuterium labeling.
N,N-Diisopropylcyanamide: Another variant with slight structural differences.
Cyanamide: A simpler compound with a similar functional group.
Uniqueness
Diisopropylcyanamide-D7 is unique due to its stable isotope labeling, which makes it particularly valuable in analytical and research applications. The deuterium atoms provide distinct advantages in tracing and studying chemical and biological processes, offering insights that are not possible with non-labeled compounds .
Propiedades
Fórmula molecular |
C7H14N2 |
|---|---|
Peso molecular |
140.29 g/mol |
Nombre IUPAC |
bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)cyanamide |
InChI |
InChI=1S/C7H14N2/c1-6(2)9(5-8)7(3)4/h6-7H,1-4H3/i1D3,2D3,3D3,4D3,6D,7D |
Clave InChI |
DGCUISYKMONQDH-MFVRGKIVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(C#N)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
SMILES canónico |
CC(C)N(C#N)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


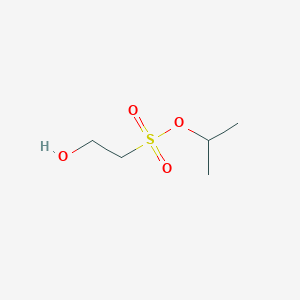

![2-(7-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13412087.png)

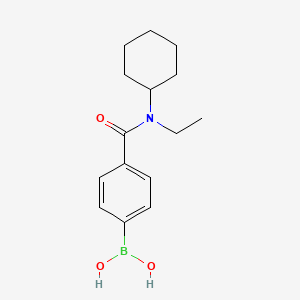
![[(1S,2R,3R,4R,5S,6S,8R,10R,13R,14R,16S,17S)-8,14-diacetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B13412107.png)




